molecular formula C13H11NO2 B14412140 Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate CAS No. 82505-85-9

Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate

Cat. No.: B14412140
CAS No.: 82505-85-9
M. Wt: 213.23 g/mol
InChI Key: DSDSSTNWPBDCIT-UHFFFAOYSA-N
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Description

Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate is an organic compound with the molecular formula C13H11NO2. It contains a variety of functional groups, including an ester, a tertiary amine, and multiple bonds, making it a versatile molecule in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate typically involves the coupling of appropriate precursors through reactions such as the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce multiple bonds to single bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated ester.

Scientific Research Applications

Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate is unique due to its specific combination of functional groups and multiple bonds, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

82505-85-9

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 5-(N-methylanilino)penta-2,4-diynoate

InChI

InChI=1S/C13H11NO2/c1-14(12-8-4-3-5-9-12)11-7-6-10-13(15)16-2/h3-5,8-9H,1-2H3

InChI Key

DSDSSTNWPBDCIT-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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